(3-(1H-tetrazol-1-yl)phenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone
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Overview
Description
(3-(1H-tetrazol-1-yl)phenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone is a complex organic compound that features a tetrazole ring, a phenyl group, a piperidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-tetrazol-1-yl)phenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using triethyl orthoformate and sodium azide under acidic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic aromatic substitution reaction.
Formation of the Piperidine Ring: The piperidine ring is synthesized via a cyclization reaction involving a suitable precursor.
Attachment of the Pyridine Ring: The pyridine ring is introduced through an etherification reaction using 6-methylpyridin-2-ol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at the tetrazole ring, potentially converting it to an amine.
Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring may yield a lactam, while reduction of the tetrazole ring may produce an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of tetrazole-containing molecules.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to the presence of the tetrazole ring, which is known to mimic carboxylic acids in biological systems .
Medicine
In medicine, the compound could be explored for its potential as a drug candidate, particularly in areas where tetrazole derivatives have shown efficacy, such as antihypertensive and anti-inflammatory therapies .
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or mechanical properties, leveraging the stability and reactivity of the tetrazole ring.
Mechanism of Action
The mechanism of action of (3-(1H-tetrazol-1-yl)phenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone likely involves interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, which are crucial for binding to biological targets .
Comparison with Similar Compounds
Similar Compounds
(3-(1H-tetrazol-1-yl)phenyl)methanone: Lacks the piperidine and pyridine rings, making it less complex.
(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone:
Uniqueness
The uniqueness of (3-(1H-tetrazol-1-yl)phenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone lies in its combination of multiple functional groups, which confer a diverse range of chemical and biological properties. This makes it a versatile compound for research and industrial applications.
Biological Activity
The compound (3-(1H-tetrazol-1-yl)phenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms through which it may exert its effects.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multiple steps, including the functionalization of tetrazoles and the introduction of various substituents to enhance biological activity. The tetrazole ring is known for its ability to form hydrogen bonds, which can be crucial for interactions with biological targets, such as enzymes or receptors.
Table 1: Synthesis Overview
Step | Reaction Type | Key Reagents | Outcome |
---|---|---|---|
1 | Alkylation | Bromomethylpyridine | Formation of tetrazole derivative |
2 | Coupling | Piperidine derivative | Final compound synthesis |
3 | Purification | Chromatography | High-purity product |
Biological Activity
Research has shown that compounds containing tetrazole moieties often exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound has been evaluated for its efficacy as a xanthine oxidase inhibitor, which is significant in the management of gout and other hyperuricemia-related disorders.
Case Study: Xanthine Oxidase Inhibition
In a study assessing the biological activity of derivatives similar to our compound, it was found that the introduction of the tetrazole group significantly enhanced inhibitory potency against xanthine oxidase. The most potent derivative exhibited an IC50 value of 0.031 μM , demonstrating a substantial improvement over previous compounds in this class .
The proposed mechanism by which this compound exerts its biological effects involves:
- Binding Affinity : The tetrazole group acts as a hydrogen bond acceptor, facilitating strong interactions with the active site of xanthine oxidase.
- Enzyme Inhibition : By occupying critical binding sites, the compound inhibits enzyme activity, leading to decreased production of uric acid.
- Structural Optimization : Structure-based drug design (SBDD) strategies have been employed to further refine the molecule's efficacy by modifying substituents to improve binding interactions .
Comparative Analysis
To contextualize the biological activity of this compound, it is beneficial to compare it with other known inhibitors in terms of potency and mechanism.
Table 2: Comparative Potency of Xanthine Oxidase Inhibitors
Compound Name | IC50 (μM) | Mechanism |
---|---|---|
Compound A | 0.021 | Competitive Inhibition |
Compound B | 0.031 | Mixed-Type Inhibition |
Our Compound | 0.031 | Mixed-Type Inhibition |
Properties
IUPAC Name |
[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c1-14-4-2-7-18(21-14)27-17-8-10-24(11-9-17)19(26)15-5-3-6-16(12-15)25-13-20-22-23-25/h2-7,12-13,17H,8-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VASGHOTZZIVKHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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